NMDA receptor antagonist 4
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Overview
Description
NMDA receptor antagonist 4 is a compound that inhibits the action of the N-Methyl-D-aspartate receptor. These receptors are critical for synaptic plasticity, memory function, and neurodevelopment. NMDA receptor antagonists are used in various medical and research applications, including anesthesia, neuroprotection, and the treatment of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 4 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor compound, followed by a series of chemical reactions such as alkylation, acylation, and cyclization. Reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: NMDA receptor antagonist 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
NMDA receptor antagonist 4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of NMDA receptors, as well as in the development of new synthetic methodologies.
Biology: Employed in research on synaptic plasticity, neurodevelopment, and the role of NMDA receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, Parkinson’s disease, and treatment-resistant depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing
Mechanism of Action
NMDA receptor antagonist 4 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions, which is essential for synaptic plasticity and memory formation. The compound targets specific subunits of the NMDA receptor, such as GluN2B, and modulates downstream signaling pathways involved in neuroprotection and synaptic plasticity .
Comparison with Similar Compounds
Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its rapid antidepressant effects.
Memantine: Used in the treatment of Alzheimer’s disease, it has a similar mechanism of action but different pharmacokinetic properties.
Dextromethorphan: Commonly used as a cough suppressant, it also exhibits NMDA receptor antagonist activity
Uniqueness: NMDA receptor antagonist 4 is unique in its specific binding affinity and selectivity for certain NMDA receptor subunits. This allows for targeted modulation of receptor activity, potentially reducing side effects and enhancing therapeutic efficacy compared to other NMDA receptor antagonists .
Properties
Molecular Formula |
C15H18FN |
---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
12-fluorotetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-trien-10-amine |
InChI |
InChI=1S/C15H18FN/c16-14-5-10-7-15(17,9-14)8-11(6-14)13-4-2-1-3-12(10)13/h1-4,10-11H,5-9,17H2 |
InChI Key |
JTJHHYKAFPPPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC(CC1(C3)N)C4=CC=CC=C24)F |
Origin of Product |
United States |
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